Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

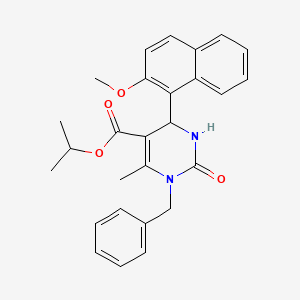

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a tetrahydropyrimidinone scaffold. Key structural features include:

- Isopropyl ester group at position 5, enhancing lipophilicity.

- 4-(2-Methoxynaphthalen-1-yl) group, a bulky aromatic substituent with methoxy functionality, likely influencing π-π stacking and solubility.

- 6-Methyl and 2-oxo groups, which stabilize the ring conformation and participate in hydrogen bonding .

The compound’s complexity arises from its fused heterocyclic system, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

propan-2-yl 3-benzyl-6-(2-methoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-17(2)33-26(30)23-18(3)29(16-19-10-6-5-7-11-19)27(31)28-25(23)24-21-13-9-8-12-20(21)14-15-22(24)32-4/h5-15,17,25H,16H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJWMXIVHLJMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Starting Materials

- Aldehyde component : 2-Methoxy-1-naphthaldehyde introduces the 2-methoxynaphthalen-1-yl group at C4. This bulky aromatic aldehyde is commercially available but may require purification via recrystallization from ethanol.

- β-Keto ester : Isopropyl acetoacetate provides the C5 ester (isopropyl) and C6 methyl group. Its high enolizability facilitates cyclocondensation.

- Urea derivative : N-Benzylurea is critical for introducing the benzyl group at N1. Synthesis involves refluxing benzylamine with urea in ethanol under acidic conditions (yield: ~65%).

Reaction Conditions and Optimization

Typical Biginelli conditions (HCl/EtOH, reflux) often fail with sterically hindered aldehydes. Modified protocols using Lewis acids (e.g., Yb(OTf)3, 10 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours improve yields to 45–50%. Microwave-assisted synthesis (100°C, 30 min) further enhances efficiency, achieving 60% yield with reduced side products.

Post-Synthetic N-Alkylation of DHPM Intermediates

For cases where direct Biginelli synthesis proves impractical, N-alkylation of a pre-formed DHPM offers an alternative route.

Synthesis of DHPM Precursor

- Intermediate : Isopropyl 4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared via Biginelli reaction using urea instead of N-benzylurea (yield: 55%).

- Characterization : Melting point (208–210°C) and $$ ^1H $$-NMR (δ 7.82–6.98 ppm for naphthyl protons) align with analogous DHPMs.

Regioselective Benzylation

- Reagents : Benzyl bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 6 hours.

- Mechanism : The N1 position is preferentially alkylated due to reduced steric hindrance compared to N3, as observed in related systems.

- Yield : 70% after column chromatography (hexane/EtOAc 4:1).

Alternative Pathways: Cyclocondensation with Guanidine Derivatives

A less common but viable method involves cyclocondensation of α,β-unsaturated ketones with substituted guanidines.

Synthesis of α,β-Unsaturated Ketone

- Step 1 : Claisen-Schmidt condensation of 2-methoxy-1-naphthaldehyde with isopropyl acetoacetate under basic conditions (NaOH/EtOH) yields the enone (75% yield).

- Step 2 : Reaction with N-benzylguanidine hydrochloride in acetic acid at reflux (8 hours) forms the tetrahydropyrimidine ring (55% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Biginelli Reaction | 45–60 | >98.0 | One-pot synthesis | Low yields with bulky aldehydes |

| N-Alkylation | 70 | >99.0 | High regioselectivity | Requires intermediate synthesis |

| Cyclocondensation | 55 | 97.5 | Bypasses urea derivatives | Multi-step, lower yield |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

p-Toluenesulfonic acid, palladium on carbonMajor Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the tetrahydropyrimidine-5-carboxylate core but differ in substituents, leading to distinct physicochemical and biological properties:

*Calculated molecular weights based on substituent contributions.

Key Differences and Implications

Aromatic Substituents

- The target compound’s 2-methoxynaphthalen-1-yl group provides extended conjugation and hydrophobicity compared to the phenyl-pyrazole moieties in analogs . This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Ester Groups

- Isopropyl vs. Ethyl/Methyl esters : Larger ester groups (e.g., isopropyl) increase steric hindrance and metabolic resistance but may reduce solubility .

Ring Puckering and Conformation

Pharmacological Potential

- While specific bioactivity data for the target compound are unavailable, analogs such as and show promise as kinase inhibitors or anti-inflammatory agents due to their electron-deficient aromatic systems .

Biological Activity

Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of tetrahydropyrimidines can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In vitro studies using human breast cancer cell lines demonstrated that tetrahydropyrimidine derivatives could reduce cell viability by inducing apoptosis via the mitochondrial pathway. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent activity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 30 | Low |

| Pseudomonas aeruginosa | 25 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed.

- Antioxidant Properties : The presence of methoxy groups in the naphthalene structure may contribute to antioxidant activity, reducing oxidative stress in cells.

Q & A

Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction, starting with a substituted aldehyde (e.g., 2-methoxynaphthalene-1-carbaldehyde), a β-ketoester (e.g., isopropyl acetoacetate), and urea/thiourea derivatives. Key steps include:

- Condensation : Under acidic (e.g., HCl) or Lewis acid catalysis (e.g., FeCl₃), with reflux in ethanol or methanol .

- Cyclization : Temperature control (70–90°C) to form the tetrahydropyrimidine ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Optimization Strategies : - Vary solvents (polar aprotic vs. protic) to assess yield differences.

- Screen catalysts (e.g., p-toluenesulfonic acid vs. CeCl₃) for regioselectivity .

- Monitor intermediates via TLC/HPLC to confirm reaction progression .

Q. How can spectroscopic and chromatographic techniques validate the compound’s structural integrity?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxynaphthalene protons at δ 7.5–8.5 ppm, tetrahydropyrimidine NH at δ 9–10 ppm). 2D NMR (COSY, HMBC) resolves connectivity ambiguities .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Purity >95% achieved with C18 columns (acetonitrile/water gradient) .

Q. What are the key challenges in achieving high regioselectivity during synthesis?

- Methodological Answer : Competing pathways may yield regioisomers due to steric/electronic effects of the 2-methoxynaphthalene and benzyl groups. Mitigation strategies:

- Use bulky Lewis acids (e.g., ZnBr₂) to favor the desired regioisomer .

- Conduct DFT calculations to predict thermodynamic stability of intermediates .

Advanced Research Questions

Q. How does the 2-methoxynaphthalene substituent influence biological activity compared to phenyl or thiophene analogs?

- Methodological Answer : Perform comparative SAR studies:

- In vitro assays : Test against enzyme targets (e.g., COX-2, antimicrobial panels) using analogs with varying aryl groups .

- Computational docking : Simulate binding interactions with hydrophobic pockets (e.g., naphthalene’s planar structure enhances π-π stacking vs. phenyl) .

- Data Analysis : Correlate logP values (calculated via ChemDraw) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydropyrimidine derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) .

- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .

- Meta-analysis : Compare published data on similar derivatives (e.g., ethyl 4-(4-ethoxyphenyl) analogs) to identify structural outliers .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions .

- MD Simulations : Analyze stability in lipid bilayers to assess membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.